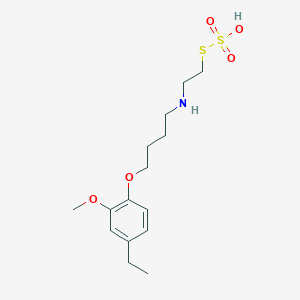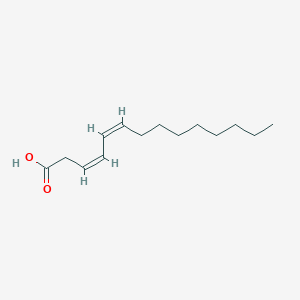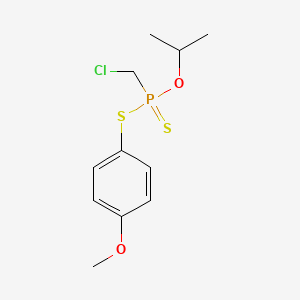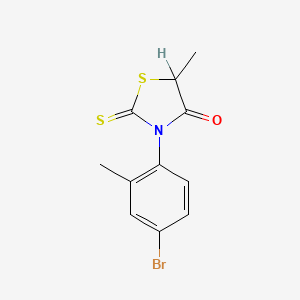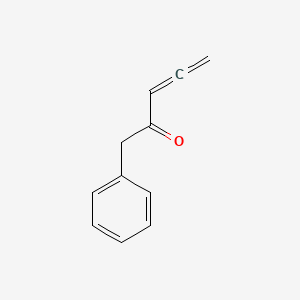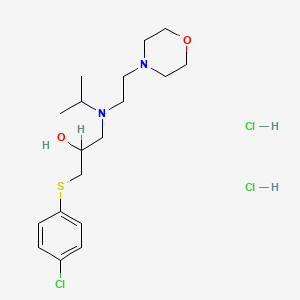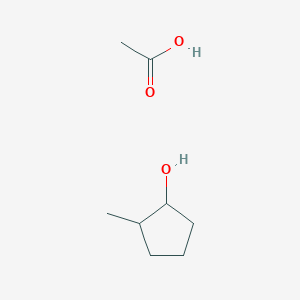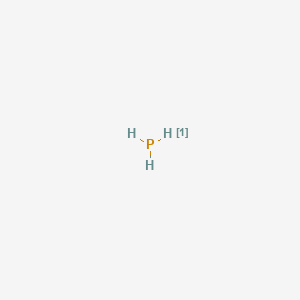
Benzyl(chloro)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(chloro)diphenylsilane is an organosilicon compound with the molecular formula C19H17ClSi It is a derivative of silane, where a silicon atom is bonded to a benzyl group, two phenyl groups, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl(chloro)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with benzyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. Another method involves the hydrosilylation of benzyl chloride with diphenylsilane in the presence of a platinum catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the process. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzyl(chloro)diphenylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Reduction Reactions: The compound can be reduced to form benzyl(diphenyl)silane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Major Products Formed:
Substitution: Benzyl(diphenyl)silanol, benzyl(diphenyl)silamine.
Reduction: Benzyl(diphenyl)silane.
Oxidation: Benzyl(diphenyl)silanol, siloxanes.
Applications De Recherche Scientifique
Benzyl(chloro)diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-containing compounds. It also serves as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of benzyl(chloro)diphenylsilane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparaison Avec Des Composés Similaires
Chlorodiphenylsilane: Similar in structure but lacks the benzyl group.
Diphenylsilane: Lacks both the benzyl and chlorine groups.
Benzylsilane: Contains a benzyl group but lacks the phenyl and chlorine groups.
Uniqueness: Benzyl(chloro)diphenylsilane is unique due to the presence of both benzyl and chlorosilane groups, which provide it with distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wide range of synthetic transformations, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
18670-77-4 |
|---|---|
Formule moléculaire |
C19H17ClSi |
Poids moléculaire |
308.9 g/mol |
Nom IUPAC |
benzyl-chloro-diphenylsilane |
InChI |
InChI=1S/C19H17ClSi/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clé InChI |
QWWOUNVOKDHORP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


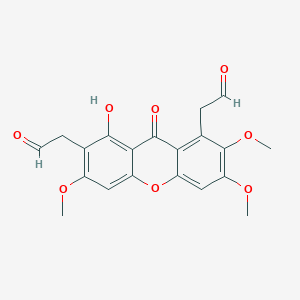
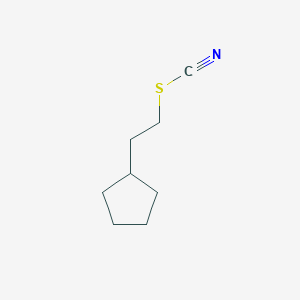
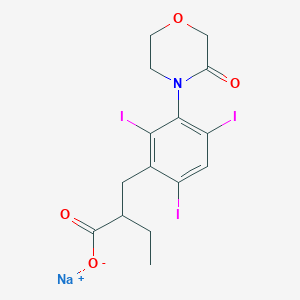

![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
